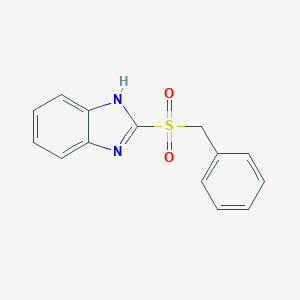

2-benzylsulfonyl-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfonyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c17-19(18,10-11-6-2-1-3-7-11)14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNODZZYRVNSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340296 | |

| Record name | Benzimidazole, 2-(benzylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100872-42-2 | |

| Record name | Benzimidazole, 2-(benzylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-benzylsulfonyl-1H-benzimidazole

An In-depth Technical Guide to the Synthesis of 2-Benzylsulfonyl-1H-benzimidazole

Authored by a Senior Application Scientist

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][] When functionalized with a sulfonyl group, the resulting benzimidazole-sulfonyl moiety exhibits a broad and potent spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antiproliferative properties.[3][4] this compound is a key representative of this class, serving as a valuable target for synthesis in drug discovery and development. Its structure combines the essential benzimidazole nucleus with a benzylsulfonyl group at the 2-position, a modification known to significantly influence biological efficacy.

This guide provides a comprehensive, technically-grounded walkthrough for the . It is designed for researchers and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and rationale that ensure a reproducible and efficient synthesis. The presented methodology follows a robust, two-step synthetic sequence, beginning with the formation of a thioether intermediate, which is subsequently oxidized to the target sulfone.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: 1) Nucleophilic substitution to form the key intermediate, 2-(benzylthio)-1H-benzimidazole, and 2) Oxidation of this intermediate to yield the final product, this compound. This approach allows for controlled execution and purification at each stage, maximizing the final yield and purity.

Caption: High-level workflow for the two-step synthesis.

Part 1: Synthesis of 2-(Benzylthio)-1H-benzimidazole (Intermediate)

The initial step involves the formation of a carbon-sulfur bond via a nucleophilic substitution reaction. This method is efficient and provides a direct route to the thioether precursor.[5]

Chemical Principle & Rationale

The reaction proceeds via a classic S_N2 mechanism. The thiol group (-SH) of 2-mercaptobenzimidazole is weakly acidic. In the presence of a base, it is deprotonated to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride leaving group to form the desired 2-(benzylthio)-1H-benzimidazole.

-

Choice of Base: A moderately strong base is required to deprotonate the thiol without causing unwanted side reactions. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are common, cost-effective choices. The use of NaOH in an alcoholic solvent ensures the formation of the sodium thiolate in situ.[6]

-

Solvent System: Anhydrous ethanol is an excellent solvent choice. It readily dissolves the reactants and is suitable for heating under reflux, which provides the necessary activation energy for the reaction.[5]

-

Reaction Control: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC), allowing for determination of the reaction endpoint and ensuring complete consumption of the starting materials.

Detailed Experimental Protocol

Table 1: Materials and Reagents for Part 1

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |

| 2-Mercaptobenzimidazole | C₇H₆N₂S | 150.20 | 1.50 g (10.0 mmol) | Nucleophile |

| Benzyl Chloride | C₇H₇Cl | 126.58 | 1.52 g (12.0 mmol, 1.2 eq) | Electrophile |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.44 g (11.0 mmol, 1.1 eq) | Base |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 30 mL | Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | Extraction Solvent |

| Water (H₂O) | H₂O | 18.02 | As needed | Washing Agent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | Drying Agent |

| Silica Gel (for chromatography) | SiO₂ | 60.08 | As needed | Stationary Phase |

| Hexane/Ethyl Acetate | - | - | As needed | Mobile Phase |

Step-by-Step Methodology:

-

Reactant Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-mercaptobenzimidazole (1.50 g, 10.0 mmol) and anhydrous ethanol (30 mL). Stir the suspension.

-

Base Addition: Add sodium hydroxide (0.44 g, 11.0 mmol) to the flask. Stir the mixture at room temperature for 15-20 minutes. The suspension should become a clearer solution as the sodium salt of 2-mercaptobenzimidazole forms.

-

Electrophile Addition: Add benzyl chloride (1.52 g, 12.0 mmol) dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 2-3 hours.[5] Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent).

-

Cooling and Precipitation: After completion, cool the flask to room temperature. A precipitate will likely form.

-

Work-up: Dilute the mixture with dichloromethane (DCM) and wash it several times with water to remove any remaining NaOH and salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).[6]

-

Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(benzylthio)-1H-benzimidazole as a solid.[5]

Part 2: Oxidation to this compound

The second stage is the critical oxidation of the sulfur atom in the thioether intermediate to a sulfone. This transformation is achieved using a strong oxidizing agent.

Chemical Principle & Rationale

The oxidation of thioethers can yield either sulfoxides or sulfones, depending on the strength of the oxidizing agent and the reaction conditions. To achieve the higher oxidation state of a sulfone (SO₂), a powerful oxidant is necessary.

Caption: Oxidation states of sulfur.

-

Choice of Oxidant: Potassium permanganate (KMnO₄) is a potent, inexpensive, and highly effective oxidizing agent for converting thioethers directly to sulfones.[7][8] The reaction is often performed in an acidic medium, such as acetic acid, which facilitates the oxidation process. A key consideration is that KMnO₄ is a strong oxidant and reaction conditions, particularly temperature, must be controlled to prevent over-oxidation or side reactions with the benzimidazole ring.

-

Reaction Mechanism: The permanganate ion (MnO₄⁻) attacks the electron-rich sulfur atom. A series of electron and atom transfers occurs, ultimately resulting in the formation of two new sulfur-oxygen double bonds and the reduction of manganese from the +7 to the +4 oxidation state (as manganese dioxide, MnO₂).

-

Work-up Considerations: The primary byproduct of the permanganate oxidation is a brown precipitate of manganese dioxide (MnO₂), which must be removed during the work-up. This is typically achieved by filtration after quenching any excess oxidant.

Detailed Experimental Protocol

Table 2: Materials and Reagents for Part 2

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |

| 2-(Benzylthio)-1H-benzimidazole | C₁₄H₁₂N₂S | 240.33 | 2.40 g (10.0 mmol) | Substrate |

| Potassium Permanganate (KMnO₄) | KMnO₄ | 158.03 | 3.16 g (20.0 mmol, 2.0 eq) | Oxidizing Agent |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | Solvent |

| Saturated Sodium Bisulfite (NaHSO₃) soln | NaHSO₃ | 104.06 | As needed | Quenching Agent |

| Water (H₂O) | H₂O | 18.02 | As needed | Precipitation |

Step-by-Step Methodology:

-

Substrate Dissolution: In a 250 mL round-bottom flask, dissolve 2-(benzylthio)-1H-benzimidazole (2.40 g, 10.0 mmol) in glacial acetic acid (50 mL). Cool the solution in an ice bath to 0-5 °C.

-

Oxidant Preparation: Separately, prepare a solution of potassium permanganate (3.16 g, 20.0 mmol) in water. Caution: This should be done carefully as KMnO₄ is a strong oxidant.

-

Controlled Addition: Add the KMnO₄ solution dropwise to the stirred, cooled solution of the thioether over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition to control the exothermic reaction. A brown precipitate of MnO₂ will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis confirms the complete consumption of the starting material.

-

Quenching: Cool the mixture in an ice bath again and carefully add a saturated solution of sodium bisulfite (NaHSO₃) dropwise until the purple color of excess permanganate disappears and the brown MnO₂ dissolves.

-

Product Precipitation: Pour the resulting clear solution into a beaker containing ice-cold water (approx. 200 mL). A white or off-white precipitate of the product should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and salts. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Structural Characterization of this compound

Confirmation of the final product's identity and purity is paramount and is achieved through standard spectroscopic techniques.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | - Benzimidazole Protons: Multiplets in the aromatic region (~7.2-7.8 ppm). - Benzyl Protons: Multiplets in the aromatic region (~7.3-7.5 ppm). - Methylene Protons (-CH₂-): A key singlet shifted significantly downfield compared to the thioether precursor, expected around ~4.5-5.0 ppm due to the strong electron-withdrawing effect of the adjacent sulfonyl group. - NH Proton: A broad singlet, typically downfield (>12 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - Signals corresponding to the aromatic carbons of both the benzimidazole and benzyl rings. - A signal for the methylene carbon (-CH₂-) typically in the range of 55-65 ppm. - The C2 carbon of the benzimidazole ring will be observed downfield. |

| IR (FTIR) | - N-H Stretch: A broad absorption band around 3100-3400 cm⁻¹. - S=O Stretches: Two characteristic and strong absorption bands corresponding to the asymmetric and symmetric stretching of the sulfone group, typically found near 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. The presence of these two strong peaks is a definitive indicator of the sulfone group's formation. |

| HRMS (ESI) | The high-resolution mass spectrum should show a protonated molecular ion peak [M+H]⁺ that matches the calculated exact mass for C₁₄H₁₃N₂O₂S⁺, confirming the molecular formula. |

References

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

Hindawi. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC). (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC). (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. Retrieved from [Link]

- Google Patents. (n.d.). EP0511187A1 - Process for the preparation of 1H-benzimidazoles.

-

Royal Society of Chemistry. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Retrieved from [Link]

-

TSI Journals. (2022). Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-phenyl-1H-benzimidazole-5-sulfonic acid. Retrieved from [Link]

-

CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. Retrieved from [Link]

-

ResearchGate. (2025). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. Retrieved from [Link]

-

Longdom Publishing. (2015). Microwave- and Ultrasound-Accelerated Green Permanganate Oxidation of Thioethers. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 1H-Benzimidazole. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]

-

ResearchGate. (2025). Microwave- and Ultrasound green permanganate oxidation of thioethers. Retrieved from [Link]

-

Luu, T. X. T., et al. (2014). Microwave- and Ultrasound- Accelerated Green Permanganate Oxidation of Thioethers. Organic Chem Curr Res, 4(1). Retrieved from [Link]

-

Taylor & Francis Online. (2024). Review of synthesis process of benzimidazole-heterocycle hybrid compounds. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). 2-Benzoyl-1H-benzimidazole. Retrieved from [Link]

-

SlideShare. (n.d.). Practical Experiment 1: Benzimidazole from orthophenylene diamine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Retrieved from [Link]

-

ResearchGate. (2025). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]

-

ResearchGate. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Retrieved from [Link]

-

YouTube. (2021). Synthesis of benzimidazole from o- phenylenediamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tsijournals.com [tsijournals.com]

- 7. longdom.org [longdom.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Foreword: The Architectural Elegance of Privileged Scaffolds

An In-depth Technical Guide to the Chemical Properties and Applications of 2-benzylsulfonyl-1H-benzimidazole

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" for their inherent ability to interact with a wide array of biological targets. The benzimidazole ring, a bicyclic system of fused benzene and imidazole rings, is a quintessential example of such a scaffold.[1] Its structural similarity to naturally occurring purines allows it to engage with numerous biological macromolecules. When this esteemed heterocycle is chemically married to a sulfonyl group (—SO₂—), a functional group known for its strong hydrogen bonding capacity and metabolic stability, the resulting hybrid molecule gains a new dimension of chemical and pharmacological potential.[2]

This guide provides an in-depth exploration of a specific, representative member of this class: This compound . We will dissect its chemical properties, synthesis, and reactivity from a first-principles perspective, offering not just protocols, but the strategic rationale behind them. This document is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage the unique attributes of the benzimidazole sulfone core in their scientific pursuits.

Synthesis and Mechanistic Considerations

The construction of this compound is a multi-step process that demands precision and an understanding of the underlying reaction mechanisms. A robust and logical pathway proceeds via the more accessible thioether analog, 2-(benzylthio)-1H-benzimidazole, which is subsequently oxidized. This approach is often preferred due to the high yields and purity of the intermediate, which simplifies the final, critical oxidation step.

Synthetic Workflow: From Thiol to Sulfone

The overall synthetic strategy can be visualized as a two-stage process: S-alkylation followed by oxidation.

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be self-validating, with clear checkpoints to ensure the reaction is proceeding as expected before moving to the next stage.

Stage 1: Synthesis of 2-(benzylthio)-1H-benzimidazole (Intermediate) [3]

-

Rationale: This step involves a classic S-alkylation, a nucleophilic substitution (Sₙ2) reaction. The sulfur atom of 2-mercaptobenzimidazole acts as a potent nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. Anhydrous ethanol is an excellent solvent choice as it readily dissolves the starting material and facilitates the reaction without competing as a nucleophile.

-

Protocol:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-mercaptobenzimidazole (1.0 eq) in anhydrous ethanol.

-

Addition of Alkylating Agent: Add benzyl chloride (1.2 eq) to the solution. A slight excess of the alkylating agent ensures the complete consumption of the starting thiol.

-

Reflux: Heat the mixture to reflux for 2-3 hours.

-

In-Process Check (IPC): Monitor the reaction's progress via Thin-Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1). The disappearance of the 2-mercaptobenzimidazole spot and the appearance of a new, less polar spot indicates product formation.

-

Neutralization & Isolation: After cooling to room temperature, slowly add a 5% aqueous solution of potassium bicarbonate (KHCO₃). This step neutralizes the HCl byproduct generated during the reaction, causing the product to precipitate.

-

Filtration: Filter the resulting white precipitate and wash thoroughly with cold ethanol and then water to remove any unreacted starting materials and salts.

-

Drying: Dry the solid under vacuum to yield 2-(benzylthio)-1H-benzimidazole. The product at this stage is often of sufficient purity (>95%) for the subsequent step.

-

Stage 2: Oxidation to this compound (Final Product)

-

Rationale: The oxidation of the thioether to a sulfone is a critical transformation. The choice of oxidizing agent is paramount. Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and selective reagent for this purpose. The reaction is exothermic and must be controlled by cooling to prevent over-oxidation or side reactions. Dichloromethane (DCM) is an ideal solvent as it is inert to the oxidizing agent.

-

Protocol:

-

Dissolution: Suspend the 2-(benzylthio)-1H-benzimidazole (1.0 eq) from Stage 1 in DCM in a round-bottom flask.

-

Cooling: Place the flask in an ice bath and cool the suspension to 0°C.

-

Controlled Addition: Add m-CPBA (2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly. A slight excess of m-CPBA ensures complete conversion to the sulfone.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

-

In-Process Check (IPC): Monitor by TLC. The product, being more polar due to the sulfonyl group, will have a lower Rf value than the starting thioether.

-

Quenching: Quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (to remove m-chlorobenzoic acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield this compound as a pure white solid.

-

Physicochemical and Spectroscopic Profile

Predicting the properties of a molecule is fundamental to its application. The table below summarizes the core physicochemical and spectroscopic characteristics expected for this compound, based on its constituent parts and data from analogous structures.[4][5]

| Property | Predicted Value / Characteristic | Rationale & Key Features |

| Molecular Formula | C₁₄H₁₂N₂O₂S | Derived from structural components. |

| Molecular Weight | 272.33 g/mol | Sum of atomic weights. |

| Appearance | White to off-white crystalline solid | Typical for pure, crystalline organic compounds of this class. |

| Melting Point | > 180 °C (Est.) | The strong dipole of the sulfone group and H-bonding from the N-H group lead to a high melting point. |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, acetone; insoluble in water. | The polar sulfone and N-H groups confer solubility in polar aprotic solvents. |

| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, NH ), δ 7.2-7.8 (m, 9H, Ar-H ), δ 4.8 (s, 2H, CH₂ ) | The acidic N-H proton is broad and downfield. Aromatic protons of both rings will appear as complex multiplets. The benzylic CH₂ protons are a key singlet.[4] |

| ¹³C NMR (DMSO-d₆) | δ ~150 (C2-Benzimidazole), δ 110-145 (Ar-C), δ ~60 (CH₂) | The carbon attached to the sulfone and two nitrogens (C2) will be significantly downfield. |

| IR (KBr, cm⁻¹) | ~3100 (N-H stretch), ~1620 (C=N stretch), ~1320 & ~1150 (Asymmetric & Symmetric S=O stretch) | The two strong, sharp peaks for the S=O stretches are the most diagnostic feature of the sulfonyl group. |

| Mass Spec (ESI+) | m/z 273.07 [M+H]⁺, 295.05 [M+Na]⁺ | The molecular ion peak (as [M+H]⁺ or [M+Na]⁺) will be prominent. |

Chemical Reactivity and Stability

-

Acidity of the N-H Proton: The imidazole N-H proton is acidic (pKa ≈ 12-13) and can be deprotonated by a suitable base.[6] This allows for further functionalization at the N1 position, a common strategy in medicinal chemistry to modulate solubility and pharmacokinetic properties.

-

Stability of the Sulfonyl Group: The benzylsulfonyl group is chemically robust and generally stable to acidic and basic conditions. It is an excellent hydrogen bond acceptor, a property that is crucial for its interaction with biological targets.

-

Aromatic System: The benzimidazole and benzyl rings can undergo electrophilic aromatic substitution, although the conditions required would need to be carefully selected to avoid side reactions.

Applications in Medicinal Chemistry and Drug Development

The benzimidazole sulfone scaffold is a prolific source of bioactive compounds. The combination of the target-binding benzimidazole core with the metabolically stable, H-bonding sulfonyl linker makes it a powerful pharmacophore.[2][7][8]

Caption: Biological activities associated with the benzimidazole sulfone scaffold.

-

Antibacterial Agents: Many derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.[2][7] Their mechanism is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase.[9]

-

Antifungal and Antiproliferative Activity: The scaffold has been incorporated into molecules showing significant antifungal and anticancer properties, highlighting its versatility.[7][8]

-

Enzyme Inhibition: Benzimidazole-sulfonyl derivatives have been successfully designed as inhibitors for various enzymes, including carbonic anhydrase and α-amylase, making them relevant for conditions like glaucoma and diabetes, respectively.[2][7]

The 2-benzylsulfonyl moiety serves as a foundational structure. Researchers can systematically modify the benzyl and benzimidazole rings to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties for a specific therapeutic target.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International, 2022, 8340842. [Link]

-

Padhy, G. K., Panda, J., Behera, A. K., & Raul, S. K. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. International Journal of Pharmaceutical Sciences and Research, 7(9), 3680-3686. [Link]

-

(2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. ResearchGate. [Link]

-

Banu, H., Singh, S., & Kumar, R. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Future Journal of Pharmaceutical Sciences, 5(1), 11. [Link]

-

(2019). Synthesis and characterization of 2-(2,4-dinitrophenylsulphanyl)-1H-benzimidazole derivatives. ResearchGate. [Link]

-

Organic Chemistry Portal. Benzimidazole synthesis. . [Link]

-

Tomin, A. A., & Steel, P. J. (2007). 2-Benzoyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4369. [Link]

-

Padhy, G. K., et al. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharmacia Lettre, 8(5), 415-421. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PubMed. [Link]

-

Cheméo. (2024). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). chemeo.com. [Link]

-

(2025). Medicinal chemistry of benzimidazole, a versatile pharmacophore. ResearchGate. [Link]

-

(2023). Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole. ResearchGate. [Link]

-

Kumar, S., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103513. [Link]

-

Scientific.Net. (2013). Synthesis of Poly(Aryl Sulfone Benzimidazole) Sulfone. Scientific.Net. [Link]

-

NIST. (2021). 1H-Benzimidazole. NIST WebBook. [Link]

-

Wikipedia. (2023). Benzimidazole. en.wikipedia.org. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2023). 2-Benzyl-1H-benzimidazole CAS:621-72-7: Properties, Applications, and Manufacturing. . [Link]

-

Argirova, M., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39281-39292. [Link]

-

Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(8), 431-438. [Link]

Sources

- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. nbinno.com [nbinno.com]

- 6. Benzimidazole - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-benzylsulfonyl-1H-benzimidazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1] Its fusion of a benzene and an imidazole ring creates a versatile platform for therapeutic intervention across a spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][2] The introduction of a sulfonyl moiety at the 2-position of the benzimidazole ring, as seen in 2-benzylsulfonyl-1H-benzimidazole, is anticipated to confer a unique pharmacological profile. While direct, in-depth studies on the specific mechanism of action of this compound are not extensively documented in publicly available literature, by examining structurally related 2-sulfonyl-benzimidazole and other 2-substituted benzimidazole derivatives, we can postulate a set of plausible mechanisms. This technical guide will, therefore, present a hypothesized mechanism of action for this compound, drawing upon established findings for analogous compounds. We will delve into its potential as an antiproliferative and anti-inflammatory agent, providing detailed experimental protocols to facilitate the investigation and validation of these hypotheses.

Hypothesized Mechanisms of Action

Based on the biological activities reported for the broader class of 2-sulfonyl-benzimidazole derivatives, we propose two primary, non-mutually exclusive mechanisms of action for this compound:

-

Antiproliferative Activity via Inhibition of Bcl-2 and Induction of Apoptosis

-

Anti-inflammatory Activity through Modulation of Neutrophil Function and Pro-inflammatory Mediators

Antiproliferative Mechanism: A Focus on Bcl-2 Inhibition

Several studies have highlighted the antiproliferative properties of benzimidazole derivatives.[2][3] A key insight comes from research on alkylsulfonyl benzimidazoles, which have been identified as potent inhibitors of the B-cell lymphoma 2 (Bcl-2) protein.[4] Bcl-2 is an anti-apoptotic protein that is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy.[4] By inhibiting Bcl-2, this compound could potentially disrupt the balance of pro- and anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.

Postulated Signaling Pathway:

Caption: Hypothesized apoptotic pathway initiated by this compound.

Causality in Experimental Choices: To validate this hypothesis, initial experiments should focus on confirming the antiproliferative effect of the compound on a relevant cancer cell line (e.g., MCF-7 breast cancer cells, where Bcl-2 overexpression is common). Subsequent experiments should then dissect the mechanism, starting with apoptosis assays to confirm the mode of cell death, followed by molecular assays to probe the engagement of the Bcl-2 pathway.

Anti-inflammatory Mechanism: Targeting Neutrophil Activity

The anti-inflammatory potential of 2-sulfonyl-benzimidazoles has been demonstrated in preclinical models.[5] Notably, a study on 2-[(2,2,2-trifluoroethyl)sulfonyl]-1H-benzimidazoles revealed anti-inflammatory effects in a rat model of adjuvant-induced arthritis, a model of chronic inflammation.[5] The mechanism appeared to be distinct from that of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) as it did not involve the inhibition of cyclooxygenase (COX) enzymes.[5] Instead, the anti-inflammatory activity correlated with the inhibition of lysosomal enzyme release from neutrophils.[5] Neutrophils are key players in the inflammatory response, and their degranulation releases a host of pro-inflammatory mediators and tissue-damaging enzymes.

Postulated Signaling Pathway:

Caption: Hypothesized anti-inflammatory mechanism via inhibition of neutrophil degranulation.

Causality in Experimental Choices: The investigation of this hypothesis would begin with in vitro assays using isolated human neutrophils. The primary endpoint would be the measurement of the release of specific lysosomal enzymes, such as myeloperoxidase or elastase, in response to a known stimulus in the presence and absence of the compound. To further explore the relevance of this mechanism, in vivo studies using an appropriate model of inflammation, such as the carrageenan-induced paw edema model, would be warranted to assess the compound's ability to reduce inflammation and neutrophil infiltration.[6]

Experimental Protocols

The following protocols are provided as a guide for the investigation of the hypothesized mechanisms of action of this compound.

Protocol 1: MTT Assay for Antiproliferative Activity

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Methodology:

-

Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7) in appropriate media and conditions.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Objective: To determine if the cytotoxic effect of this compound is mediated by apoptosis.

Methodology:

-

Cell Treatment: Seed and treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours as described in Protocol 1.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 3: Neutrophil Degranulation Assay (Myeloperoxidase Release)

Objective: To assess the inhibitory effect of this compound on neutrophil degranulation.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a density gradient centrifugation method.

-

Compound Pre-incubation: Pre-incubate the isolated neutrophils with various concentrations of this compound for 30 minutes.

-

Stimulation: Stimulate the neutrophils with a known agonist, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), for 15-30 minutes.

-

Supernatant Collection: Centrifuge the samples and collect the supernatant.

-

Myeloperoxidase (MPO) Assay: Measure the MPO activity in the supernatant using a colorimetric assay with a suitable substrate (e.g., TMB).

-

Data Analysis: Calculate the percentage of inhibition of MPO release compared to the stimulated control.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of benzimidazole-sulfonyl derivatives.[2][7]

Proposed Synthetic Scheme:

Sources

- 1. isca.me [isca.me]

- 2. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antiproliferative Activities of Benzimidazole-Based Sulfide and Sulfoxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole derivatives with atypical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

biological activity of 2-benzylsulfonyl-1H-benzimidazole

An In-depth Technical Guide to the Biological Activity of 2-Benzylsulfonyl-1H-benzimidazole

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds. The incorporation of a benzylsulfonyl moiety at the 2-position of the benzimidazole ring system gives rise to this compound, a compound of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, putative biological activities, and plausible mechanisms of action of this compound, drawing upon data from closely related analogs to build a predictive profile. Detailed experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and development in this area.

Introduction: The Benzimidazole Scaffold and the Significance of the Sulfonyl Moiety

Benzimidazoles are heterocyclic aromatic organic compounds, consisting of a fusion of benzene and imidazole rings. This structural motif is isosteric to purine, allowing it to interact with a wide range of biological targets, including enzymes and receptors, leading to a broad spectrum of biological activities.[1] Consequently, benzimidazole derivatives have been successfully developed as antiviral, antifungal, antimicrobial, anticancer, and anti-inflammatory agents.[1][2]

The addition of a sulfonyl (-SO₂-) group, a potent electron-withdrawing group and a hydrogen bond acceptor, to the benzimidazole core can significantly modulate the molecule's physicochemical properties and biological activity. Benzimidazole-sulfonyl hybrids have demonstrated a remarkable array of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and antiproliferative activities.[3] This guide focuses specifically on this compound, exploring its potential as a bioactive agent.

Synthesis of this compound

While a specific protocol for the direct synthesis of this compound is not extensively detailed in the available literature, a plausible and efficient two-step synthetic route can be proposed based on the synthesis of analogous 2-(benzylsulfonyl)benzothiazoles.[4] This process involves the S-alkylation of a benzimidazole thiol derivative followed by oxidation.

Proposed Synthetic Pathway

Other Potential Mechanisms

-

Tubulin Polymerization Inhibition: Many anticancer benzimidazoles function by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest and apoptosis.

-

Enzyme Inhibition: The benzimidazole scaffold is present in inhibitors of various enzymes, including kinases, polymerases, and reverse transcriptases.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of this compound. These are generalized procedures and may require optimization.

Synthesis of this compound (Proposed)

-

S-Alkylation: To a solution of 2-mercapto-1H-benzimidazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.1 eq) dropwise and continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-(benzylthio)-1H-benzimidazole.

-

Oxidation: Dissolve the purified 2-(benzylthio)-1H-benzimidazole (1.0 eq) in dichloromethane (DCM) and cool the solution to 0°C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise, maintaining the temperature at 0°C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by column chromatography or recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of the compound against cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

While direct experimental data on this compound is limited, the analysis of its structural analogs strongly suggests its potential as a multi-faceted therapeutic agent. Its plausible anticancer activity, likely mediated through the inhibition of Bcl-2, and its predicted antimicrobial properties make it a compelling candidate for further investigation. The synthetic route and experimental protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising benzimidazole derivative. Future studies should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo evaluations to validate its predicted biological activities and elucidate its precise mechanisms of action.

References

-

Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PubMed Central. [Link]

-

Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. PubMed Central. [Link]

-

Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC. [Link]

-

Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. PMC. [Link]

-

Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein. ResearchGate. [Link]

-

(PDF) Antimicrobial and cytotoxic studies of new 2-substitue-1H-benzimidazole derivatives. ResearchGate. [Link]

-

Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC. [Link]

-

Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. PubMed. [Link]

-

One-pot sequential synthesis and antifungal activity of 2-(benzylsulfonyl)benzothiazole derivatives. ResearchGate. [Link]

-

Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). NIH. [Link]

-

Synthesis, Characterization and Evaluation of Cytotoxic Activity of Some Benzimidazole-Oxazole Derivatives. bepls. [Link]

-

Benzimidazole derivatives with anticancer activity. ResearchGate. [Link]

-

Anticancer activity of new compounds using benzimidazole as a scaffold. PubMed. [Link]

-

Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. PMC. [Link]

-

Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. [Link]

Sources

- 1. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Benzo[d]imidazole-2-sulfonyl chloride|CAS 59940-07-7 [benchchem.com]

- 4. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of 2-Benzylsulfonyl-1H-benzimidazole Derivatives and Analogues

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The benzimidazole scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its fusion of a benzene and an imidazole ring provides a unique architecture for interacting with a wide array of biological targets.[1][2] When functionalized at the 2-position with a benzylsulfonyl group, the resulting derivatives exhibit a remarkable spectrum of biological activities, positioning them as promising candidates for drug discovery. This guide provides a comprehensive technical overview of 2-benzylsulfonyl-1H-benzimidazole derivatives and their analogues, covering synthetic strategies, diverse pharmacological applications, mechanisms of action, and critical structure-activity relationships (SAR). It is intended to serve as a foundational resource for researchers engaged in the exploration and development of this potent chemical class.

Introduction: The Benzimidazole Core and the Sulfonyl Moiety Synergy

Benzimidazole is a bicyclic aromatic heterocycle, structurally analogous to naturally occurring purines, which allows it to readily interact with biomolecules.[3][4] This core is a constituent of vitamin B12 and is found in several marketed drugs, highlighting its biocompatibility and therapeutic relevance.[5] The introduction of a sulfonyl (-SO2-) group, often as part of a larger moiety like benzylsulfonyl, significantly modulates the molecule's physicochemical properties. The sulfonyl group is a strong electron-withdrawing group and a potent hydrogen bond acceptor, enhancing the molecule's binding affinity to target proteins and improving its pharmacokinetic profile. The combination of the benzimidazole nucleus and the benzylsulfonyl group creates a powerful pharmacophore with diverse therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[6][7]

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound derivatives typically follows a multi-step pathway, beginning with the construction of the benzimidazole ring, followed by the introduction of the sulfur-containing side chain and subsequent oxidation.

General Synthesis Workflow

The most common approach involves the condensation of an o-phenylenediamine with a suitable carboxylic acid or its equivalent, followed by functionalization. The benzylsulfonyl group is typically installed via a two-step process: initial reaction with a benzylthio moiety followed by oxidation to the sulfone.

Caption: General synthetic workflow for 2-benzylsulfonyl-1H-benzimidazoles.

Detailed Experimental Protocol: Synthesis of 2-(Benzylsulfonyl)-1H-benzimidazole Analogues

This protocol is a representative example adapted from established methodologies for synthesizing related benzimidazole derivatives.[8][9] The causality behind these steps lies in creating the core heterocyclic system first, which is a stable and versatile intermediate, before performing the more sensitive oxidation step.

Step 1: Synthesis of 1H-benzimidazole-2-thiol

-

Dissolve o-phenylenediamine (1 eq.) in ethanol.

-

Add potassium hydroxide (1 eq.) and carbon disulfide (1.1 eq.) to the solution.

-

Reflux the mixture for 3-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice-cold water.

-

Acidify with dilute hydrochloric acid or acetic acid to precipitate the product.

-

Filter, wash the solid with water, and dry to obtain 1H-benzimidazole-2-thiol.[8]

Step 2: Synthesis of 2-(Benzylthio)-1H-benzimidazole

-

Suspend 1H-benzimidazole-2-thiol (1 eq.) in ethanol.

-

Add a solution of sodium hydroxide (1 eq.) in water to form the sodium salt.

-

Add the desired substituted benzyl chloride (1 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 6-8 hours.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter, wash with water, and recrystallize from ethanol to yield the 2-(benzylthio)-1H-benzimidazole analogue.[9]

Step 3: Oxidation to 2-(Benzylsulfonyl)-1H-benzimidazole

-

Dissolve the 2-(benzylthio)-1H-benzimidazole analogue (1 eq.) in glacial acetic acid.

-

Add hydrogen peroxide (30% w/v, 2-3 eq.) dropwise while maintaining the temperature below 40°C.

-

Stir the mixture at room temperature for 12-24 hours. The choice of a long reaction time at a mild temperature is to prevent over-oxidation or degradation of the benzimidazole core.

-

Pour the reaction mixture into a large volume of ice water.

-

The resulting precipitate is filtered, washed thoroughly with water to remove acetic acid, and dried.

-

Purify the final product by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Spectrum of Biological Activity

This compound derivatives have demonstrated a wide range of pharmacological activities, making them a versatile scaffold for drug development.

Anticancer Activity

This class of compounds has shown significant potential as anticancer agents.[10] Their mechanism often involves the inhibition of critical cellular processes like microtubule polymerization or the induction of apoptosis.[10][11] A series of alkylsulfonyl 1H-benzimidazole derivatives were evaluated against the MCF-7 human breast cancer cell line, revealing potent cytotoxic effects.[11]

Mechanism of Action: Bcl-2 Inhibition Several benzimidazole derivatives exert their pro-apoptotic effects by targeting the B-cell lymphoma 2 (Bcl-2) family of proteins. Bcl-2 is an anti-apoptotic protein that, when overexpressed in cancer cells, promotes survival. By inhibiting Bcl-2, these compounds allow pro-apoptotic signals to dominate, leading to programmed cell death.[11]

Caption: Inhibition of the Bcl-2 anti-apoptotic pathway by benzimidazole derivatives.

Table 1: Anticancer Activity of Alkylsulfonyl Benzimidazole Derivatives against MCF-7 Cells [11]

| Compound | Substitution Pattern | Cytotoxic Potential (IC50 in µM) | Bcl-2 Gene Downregulation (Fold Change) |

| 23 | Specific alkylsulfonyl chain | Potent | 128 |

| 27 | Different alkylsulfonyl chain | Most Potent | 256 |

| Vincristine | Standard Drug | Reference | N/A |

| Note: Specific IC50 values were not provided in the abstract, but relative potency was indicated. |

Antimicrobial Activity

The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents.[12][13] The addition of the sulfonyl group can enhance this activity. These compounds have been shown to be effective against a range of Gram-positive and Gram-negative bacteria as well as various fungal strains.[6][12]

Table 2: Representative Antimicrobial Activity of Benzimidazole Derivatives

| Compound Class | Target Organism | Activity Metric | Result | Reference |

| Fluorinated Benzimidazoles | Candida albicans | MIC | High Activity | [12] |

| Aminopyrimidinyl Benzimidazoles | MRSA, E. coli | Growth Inhibition | Effective | [12] |

| Coumarin-Benzimidazole Hybrids | P. aeruginosa | MIC | Broad Spectrum | [12] |

| Benzimidazole-Sulfonyl Derivatives | Various Bacteria & Fungi | MIC | Moderate to Excellent | [6] |

Other Biological Activities

Beyond anticancer and antimicrobial effects, these derivatives have shown promise in other therapeutic areas:

-

Anti-inflammatory: Benzimidazole derivatives can modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenase (COX) or by acting as antagonists for receptors involved in inflammation.[1][14]

-

Anthelmintic: The benzimidazole core is famous for its anthelmintic properties (e.g., Albendazole), and new derivatives continue to be explored for this purpose.[5][8]

-

Enzyme Inhibition: Certain derivatives have been identified as potent inhibitors of enzymes like α-amylase, which is relevant for managing diabetes.[6] The sulfonyl group plays a key role in binding to the enzyme's active site.[6]

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. For 2-benzylsulfonyl-1H-benzimidazoles, activity is significantly influenced by substituents on both the benzimidazole and the benzyl rings.[14][15]

-

Position 2 (C2): The benzylsulfonyl group at this position is critical. The length and nature of the linker between the benzimidazole core and the phenyl ring can impact activity.[14] The sulfone itself is a key pharmacophoric feature.

-

Benzimidazole Ring (N1, C5, C6):

-

N1-Substitution: Alkylation or arylation at the N1 position can enhance lipophilicity, potentially improving cell membrane permeability and overall activity.[14]

-

C5/C6-Substitution: Introducing electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -CH3, -OCH3) at these positions can drastically alter electronic properties and steric hindrance, thereby modulating binding affinity and activity.[14]

-

-

Benzyl Ring: Substitutions on the terminal phenyl ring are crucial for fine-tuning activity. The position (ortho, meta, para) and electronic nature of the substituent can lead to significant variations in potency against different targets. For example, in some antibacterial analogues, a 4-fluoro or 4-nitro group on the benzyl ring enhances activity.[9]

Caption: Key positions on the this compound scaffold influencing biological activity.

Future Perspectives and Conclusion

The this compound scaffold is a highly versatile and promising platform in medicinal chemistry. Its synthetic accessibility and the wide range of biological activities make it an attractive starting point for the development of new therapeutic agents.[2][6] Future research should focus on:

-

Target Identification: Elucidating the specific molecular targets for derivatives that show potent phenotypic effects.

-

Lead Optimization: Systematically exploring the SAR to enhance potency and selectivity while minimizing off-target effects and toxicity.

-

Hybrid Molecules: Designing hybrid molecules that combine the benzimidazole-sulfonyl core with other known pharmacophores to achieve synergistic or multi-target effects.[7][12]

-

In Vivo Studies: Advancing the most promising in vitro candidates to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

-

Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC. (2022-04-05). Available from: [Link]

-

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (n.d.). Royal Society of Chemistry. Available from: [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. (n.d.). Available from: [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC. (n.d.). PubMed Central. Available from: [Link]

-

Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l - ResearchGate. (n.d.). Available from: [Link]

-

Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC. (2019-08-06). Available from: [Link]

-

(PDF) Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022-04-05). Available from: [Link]

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed Central. (n.d.). Available from: [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC. (2022-08-03). National Institutes of Health. Available from: [Link]

-

A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry - ResearchGate. (2025-06-06). Available from: [Link]

-

Structure activity relationship of benzimidazole derivatives. - ResearchGate. (n.d.). Available from: [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents - MDPI. (n.d.). Available from: [Link]

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Available from: [Link]

-

Synthesis and antimicrobial activity of some newer benzimidazole derivatives – an overview. (2016-12-27). Available from: [Link]

-

A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance - SRR Publications. (2023-06-21). Available from: [Link]

-

Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PubMed Central. (n.d.). Available from: [Link]

-

Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC. (2019-02-04). National Institutes of Health. Available from: [Link]

-

A Systemic Review on Benzimidazole Study - Quest Journals. (n.d.). Available from: [Link]

-

Biological activities of benzimidazole derivatives: A review. (n.d.). Available from: [Link]

-

Quantitative structure-activity relationship study of benzylsulfanyl imidazoles as cytokine release inhibitors - PubMed. (n.d.). Available from: [Link]

-

Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry. (n.d.). Available from: [Link]

-

Benzimidazole derivatives with anticancer activity. - ResearchGate. (n.d.). Available from: [Link]

-

Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - MDPI. (n.d.). Available from: [Link]

-

Structure activity relationship (SAR) of benzimidazole derivatives... - ResearchGate. (n.d.). Available from: [Link]

-

Synthesis, Characterization and Antibacterial Activity of Benzimidazole Derivatives - Scholars Middle East Publishers. (2021-05-01). Available from: [Link]

-

Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - NIH. (n.d.). Available from: [Link]

Sources

- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. srrjournals.com [srrjournals.com]

- 3. mdpi.com [mdpi.com]

- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

crystallography of 2-benzylsulfonyl-1H-benzimidazole

An In-Depth Technical Guide to the Crystallography of 2-Benzylsulfonyl-1H-benzimidazole and its Implications for Drug Discovery

Foreword: A Note on the Subject Matter

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. The incorporation of a benzylsulfonyl moiety at the 2-position introduces a combination of flexibility and hydrogen bonding capabilities that are of significant interest in drug design. While a specific, publicly available single-crystal X-ray structure for this compound has not been reported in the primary literature to date, this guide will serve as a comprehensive technical overview of the methodologies and anticipated structural characteristics for this class of compounds. By drawing upon established principles and data from closely related, structurally characterized benzimidazole derivatives, we will construct a scientifically rigorous and predictive framework for understanding the solid-state properties of this compound. This document is intended for researchers, medicinal chemists, and crystallographers engaged in the development of novel therapeutics.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choices made during these initial stages are critical for the success of the entire crystallographic analysis.

A Plausible Synthetic Pathway

The synthesis of this compound can be approached through several established routes for benzimidazole-sulfonyl derivatives.[1][2] A common and effective method involves a multi-step sequence starting from readily available precursors.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 2-Mercaptobenzimidazole. o-Phenylenediamine is reacted with carbon disulfide in an ethanolic potassium hydroxide solution. Subsequent acidification yields 2-mercaptobenzimidazole.

-

Step 2: S-Alkylation with Benzyl Chloride. The 2-mercaptobenzimidazole is then subjected to an S-alkylation reaction with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate in a polar aprotic solvent like acetone or DMF to yield 2-(benzylthio)-1H-benzimidazole.

-

Step 3: Oxidation to the Sulfone. The final step involves the oxidation of the sulfide to the corresponding sulfone. This is typically achieved using a strong oxidizing agent like potassium permanganate or meta-chloroperoxybenzoic acid (mCPBA) in a suitable solvent such as acetic acid or dichloromethane.

The rationale for this three-step approach lies in its reliability and the commercial availability of the starting materials. The stepwise functionalization allows for controlled introduction of the benzyl and sulfonyl groups, minimizing the formation of side products.

Caption: Synthetic workflow for this compound.

The Art of Crystal Growth

Obtaining single crystals of sufficient size and quality is paramount for X-ray diffraction analysis.[3] For benzimidazole derivatives, slow evaporation is a commonly employed and effective crystallization technique.

Experimental Protocol: Crystallization

-

Solvent Selection: The purified this compound is dissolved in a suitable solvent or solvent mixture. A good starting point would be a moderately polar solvent like ethanol, methanol, or acetonitrile. The goal is to find a solvent in which the compound has moderate solubility at room temperature.

-

Solution Preparation: A saturated or near-saturated solution is prepared at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container (e.g., a vial covered with perforated parafilm). This allows for the slow evaporation of the solvent, gradually increasing the concentration of the compound and promoting the formation of well-ordered crystals.

-

Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested from the mother liquor.

The principle behind slow evaporation is to allow the molecules to self-assemble into a highly ordered crystal lattice over an extended period, which minimizes defects and results in crystals that diffract X-rays efficiently.

Crystallographic Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms.[3] The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[3]

The collected data is processed to determine the unit cell dimensions and the space group. The structure is then solved using direct methods and refined using full-matrix least-squares procedures, often with software like SHELXS and SHELXL.[3]

Hypothetical Crystallographic Data

Based on the analysis of numerous benzimidazole derivatives in the Cambridge Structural Database, we can predict a plausible set of crystallographic parameters for this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₄H₁₂N₂O₂S |

| Formula Weight | 272.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.0 |

| c (Å) | ~15.0 |

| β (°) | ~95 |

| Volume (ų) | ~1250 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.45 |

| R-factor | ~0.04-0.06 |

These values are illustrative and based on typical data for related small organic molecules.

Molecular Structure and Conformation

The molecular structure of this compound is expected to be characterized by a nearly planar benzimidazole ring system.[4][5] The benzyl and sulfonyl groups, however, introduce significant conformational flexibility.

Caption: Connectivity of this compound.

Key structural features to anticipate include:

-

Benzimidazole Core: The fused bicyclic system is expected to be largely planar.

-

Sulfonyl Group: The geometry around the sulfur atom will be tetrahedral.

-

Conformational Flexibility: The torsion angles around the C(benzimidazole)-S and S-C(benzyl) bonds will define the overall conformation of the molecule. The dihedral angle between the benzimidazole ring and the phenyl ring of the benzyl group is likely to be significant to minimize steric hindrance.[6]

Supramolecular Assembly and Intermolecular Interactions

The way molecules pack in the crystal lattice is governed by a network of non-covalent interactions. For this compound, several key interactions are expected to dictate the supramolecular architecture.

-

N-H···N Hydrogen Bonding: A classic and robust interaction in benzimidazole structures involves the imidazole N-H donor and the lone pair on the imine nitrogen of an adjacent molecule, often forming chains or dimers.[6]

-

C-H···O Hydrogen Bonds: The sulfonyl oxygen atoms are excellent hydrogen bond acceptors. Weak C-H···O interactions involving aromatic C-H donors from the benzimidazole or benzyl rings are highly probable and contribute significantly to the overall stability of the crystal packing.[7]

-

π-π Stacking: The aromatic benzimidazole and benzyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.[4]

Caption: Potential intermolecular interactions in the crystal lattice.

Significance in Drug Development

The crystallographic data provides invaluable insights for drug development professionals.

-

Structure-Activity Relationships (SAR): A precise understanding of the molecule's three-dimensional shape is crucial for interpreting SAR data. The conformation of the benzylsulfonyl group, for instance, could be a key determinant of binding affinity to a biological target.

-

Pharmacophore Modeling: The positions of hydrogen bond donors (N-H) and acceptors (sulfonyl oxygens, imine nitrogen) are precisely defined, allowing for the creation of accurate pharmacophore models for virtual screening and lead optimization.

-

Polymorphism Screening: The solid-state packing and intermolecular interactions revealed by crystallography can help in identifying and characterizing different polymorphic forms of the drug substance, which is a critical aspect of pharmaceutical development.

-

Biological Context: Benzimidazole-sulfonyl hybrids are known to possess a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2] The structural information can guide the design of new analogs with improved potency and selectivity.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this guide has outlined the essential methodologies and provided a data-driven, predictive analysis of its likely crystallographic features. The synthesis, crystallization, and detailed structural analysis of such compounds are fundamental to advancing our understanding of their chemical properties and to rationally designing the next generation of benzimidazole-based therapeutics. The interplay of strong N-H···N hydrogen bonds and weaker C-H···O and π-π interactions likely governs the solid-state architecture, providing a stable and well-defined conformation that is amenable to detailed study and exploitation in a drug discovery context.

References

-

Crystal structure of 2-benzoyl-1H-benzimidazole. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (n.d.). IntechOpen. Retrieved from [Link]

-

Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022). Hindawi. Retrieved from [Link]

-

Crystal structures of arylsulfonylation products of 2-alkyl-5-substituted-1H-benzimidazoles. (2009). International Union of Crystallography. Retrieved from [Link]

-

The crystal structure of 1H-benzimidazole-2-carboxamide, C8H7N3O. (2022). ResearchGate. Retrieved from [Link]

-

1-Benzyl-1H-benzimidazole. (2009). ResearchGate. Retrieved from [Link]

-

X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. (2015). MDPI. Retrieved from [Link]

- Process for the preparation of 1H-benzimidazoles. (n.d.). Google Patents.

-

Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). MDPI. Retrieved from [Link]

-

Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Benzimidazoles: A New Profile of Biological Activities. (2010). ResearchGate. Retrieved from [Link]

Sources

- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Benzoyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Evaluation of 2-Benzylsulfonyl-1H-benzimidazole

This guide provides a comprehensive framework for the in vitro investigation of 2-benzylsulfonyl-1H-benzimidazole, a novel compound of interest for its potential therapeutic applications. The methodologies detailed herein are designed to rigorously assess its biological activity, elucidate its mechanism of action, and provide a solid foundation for further drug development efforts. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Therapeutic Potential of Benzimidazole Scaffolds